![molecular formula C19H19ClFN3O3 B2355186 N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide CAS No. 941895-51-8](/img/structure/B2355186.png)
N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide typically involves multiple steps:
Formation of the piperazine ring: This can be achieved by reacting 2-fluoroaniline with ethylene glycol in the presence of a dehydrating agent to form 2-fluorophenylpiperazine.
Acylation reaction: The piperazine derivative is then acylated with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
- Using high-purity reagents.
- Controlling the temperature and pressure conditions.
- Employing continuous flow reactors for better scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to certain receptors or enzymes, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide
- N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O3/c1-27-17-7-6-13(20)12-15(17)22-18(25)19(26)24-10-8-23(9-11-24)16-5-3-2-4-14(16)21/h2-7,12H,8-11H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENYOPQNCZHUNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
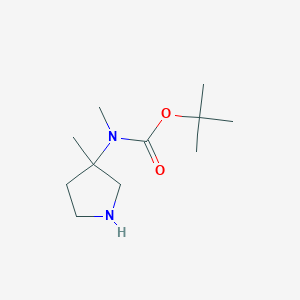
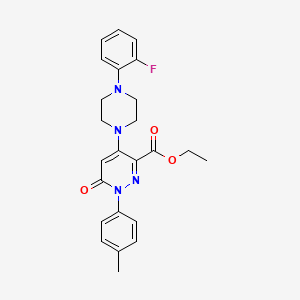
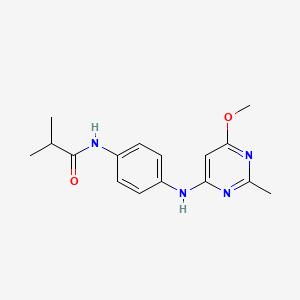
![N-[(4-chlorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide](/img/structure/B2355108.png)

![N1-benzyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2355113.png)
![19-morpholin-4-yl-9-thia-1,11,20-triazapentacyclo[10.8.0.03,10.04,8.013,18]icosa-3(10),4(8),11,13,15,17,19-heptaen-2-one](/img/structure/B2355115.png)
![1-(2,3-dihydro-1-benzofuran-5-yl)-2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)ethan-1-ol](/img/structure/B2355118.png)

![5-fluoro-6-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2355121.png)

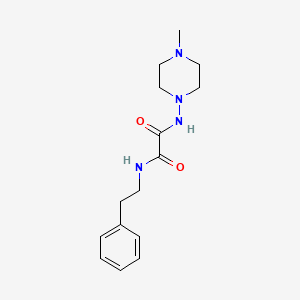
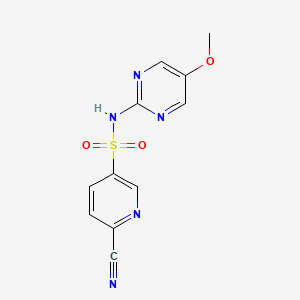
![Tert-butyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate](/img/structure/B2355125.png)
